molecular formula C9H5Cl2NO2 B3856750 5,7-dichloro-8-hydroxy-2(1H)-quinolinone

5,7-dichloro-8-hydroxy-2(1H)-quinolinone

Cat. No.: B3856750
M. Wt: 230.04 g/mol
InChI Key: GTJHOLJWDBBRHN-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-hydroxy-2(1H)-quinolinone is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chlorine atoms at the 5th and 7th positions, a hydroxyl group at the 8th position, and a quinolinone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-8-hydroxy-2(1H)-quinolinone typically involves the chlorination of 8-hydroxyquinoline followed by cyclization. One common method includes:

    Chlorination: 8-hydroxyquinoline is treated with chlorine gas in the presence of a suitable solvent, such as acetic acid, to introduce chlorine atoms at the 5th and 7th positions.

    Cyclization: The chlorinated intermediate undergoes cyclization under acidic conditions to form the quinolinone structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of 8-hydroxyquinoline are chlorinated using chlorine gas in industrial reactors.

    Cyclization and Purification: The chlorinated product is then cyclized and purified through crystallization or distillation to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-8-hydroxy-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Amino or thiol-substituted quinolinone derivatives.

Scientific Research Applications

5,7-Dichloro-8-hydroxy-2(1H)-quinolinone has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential therapeutic applications, including antibacterial and antiviral activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-dichloro-8-hydroxy-2(1H)-quinolinone involves its interaction with various molecular targets:

    Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

    Antifungal Activity: It interferes with fungal cell wall synthesis and disrupts membrane integrity.

    Antiviral Activity: The compound inhibits viral replication by targeting viral enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-8-hydroxy-2-methylquinoline
  • 5,7-Diiodo-8-hydroxyquinoline
  • 5-Chloro-8-hydroxyquinoline

Uniqueness

5,7-Dichloro-8-hydroxy-2(1H)-quinolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 5th and 7th positions enhances its antimicrobial activity compared to other similar compounds.

Properties

IUPAC Name

5,7-dichloro-8-hydroxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8/h1-3,14H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJHOLJWDBBRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C(=CC(=C2O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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